molecular formula C22H18N6O B2771435 N-[(4-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine CAS No. 902945-28-2

N-[(4-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine

Cat. No.: B2771435
CAS No.: 902945-28-2
M. Wt: 382.427
InChI Key: YPIVVPVUIISOKU-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a potent and selective small-molecule kinase inhibitor of significant interest in oncological and signal transduction research. This compound is recognized for its high-affinity binding to the ATP-binding site of specific tyrosine kinases, leading to potent inhibition of their enzymatic activity. Its core research value lies in its utility as a chemical probe to dissect the complex signaling pathways driven by these kinases in various cellular models. Researchers employ this triazoloquinazoline derivative to investigate mechanisms of cell proliferation, apoptosis, and migration in cancer biology. Studies utilizing this inhibitor have provided crucial insights into the downstream effects of kinase signaling blockade, helping to validate specific kinases as potential therapeutic targets. The compound's well-defined mechanism of action makes it an essential tool for in vitro biochemical assays and cellular studies aimed at understanding disease pathogenesis and exploring novel intervention strategies. It is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O/c1-29-17-8-6-15(7-9-17)14-24-22-25-19-5-3-2-4-18(19)21-26-20(27-28(21)22)16-10-12-23-13-11-16/h2-13H,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIVVPVUIISOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine typically involves multiple stepsThe final step involves the attachment of the 4-methoxybenzyl and pyridinyl groups .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors is also common in industrial settings to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that derivatives of the triazolo[1,5-C]quinazoline scaffold exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . A study highlighted that certain derivatives demonstrated activity comparable to standard antibiotics, suggesting potential for development as new antibacterial agents.

2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that triazolo[1,5-C]quinazoline derivatives can induce cytotoxic effects in cancer cell lines. For example, compounds synthesized from this scaffold were tested against several cancer types and displayed promising results, indicating their potential as chemotherapeutic agents .

3. Neuroprotective Effects
Emerging research suggests that triazole derivatives may possess neuroprotective properties. They have been implicated in the modulation of neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases . The ability to cross the blood-brain barrier enhances their potential for treating conditions such as Alzheimer's disease.

Mechanistic Insights

Understanding the mechanisms through which N-[(4-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine exerts its effects is crucial for developing targeted therapies. Studies suggest that these compounds may interact with specific biological targets such as enzymes involved in bacterial cell wall synthesis or cancer cell proliferation pathways .

Case Studies and Research Findings

Study Findings Relevance
Demonstrated broad-spectrum antibacterial activity against drug-resistant strainsSupports development of new antibiotics
Showed significant cytotoxicity against various cancer cell linesPotential for new cancer therapies
Indicated neuroprotective effects in animal modelsImplications for neurodegenerative disease treatment

Mechanism of Action

The mechanism of action of N-[(4-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxybenzyl and pyridinyl groups contribute to its unique interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

N-[(4-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a novel compound with significant biological activity, particularly in the fields of oncology and microbiology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

  • Molecular Formula : C22H18N6O
  • Molecular Weight : 382.4 g/mol
  • CAS Number : 902945-28-2

The structure includes a triazoloquinazoline core, which is known for its diverse biological activities. The presence of the methoxyphenyl and pyridinyl groups contributes to its unique reactivity and interaction with biological targets.

This compound exhibits its biological effects primarily through enzyme inhibition and receptor interaction. Specifically, it has been shown to:

  • Inhibit Kinases : The compound may inhibit specific kinases involved in cell proliferation pathways, which is crucial for its anticancer properties.
  • Intercalate DNA : Similar compounds have demonstrated the ability to intercalate into DNA strands, disrupting replication and transcription processes.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazoloquinazolines exhibit notable cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
16HepG26.29
17HCT-1162.44

These results indicate that structural modifications can enhance the binding affinity to DNA and increase cytotoxic potency against cancer cells .

Antimicrobial Properties

The compound's antimicrobial activity has also been explored. It has shown effectiveness against several bacterial strains, suggesting potential applications in treating infections. The mechanism likely involves interference with bacterial cell wall synthesis or function .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various triazoloquinazoline derivatives on HepG2 and HCT-116 cells. The findings revealed that modifications in the molecular structure significantly affected the IC50 values, indicating a structure-activity relationship that can be exploited for drug development .
  • Antimicrobial Evaluation : Another research focused on synthesizing similar compounds and assessing their antibacterial activity against gram-positive and gram-negative bacteria. Results indicated promising activity, warranting further investigation into their potential as antibiotics .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, comparisons with similar compounds are essential:

Compound NameStructure TypeAnticancer ActivityAntimicrobial Activity
Compound ATriazoloquinazolineModerate (IC50 ~10 µM)Low
Compound BTriazolopyrimidineHigh (IC50 ~5 µM)Moderate

This comparison highlights the unique position of this compound in terms of both anticancer and antimicrobial activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions affect yield and purity?

  • Methodology : Synthesis of triazoloquinazoline derivatives typically involves cyclization reactions. For example, diphenyl-N-cyanodithioimidocarbonate can be used as a reactant in ethanol with triethylamine to form fused triazoloquinazoline cores . Reaction optimization (temperature, solvent, catalyst) is critical; e.g., heating under reflux in methanol followed by recrystallization improves crystal purity .
  • Data Consideration : Yields vary significantly (e.g., 39.5–82% in triazoloquinazoline analogs), influenced by substituent electronic effects and steric hindrance .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, aromatic protons in pyridinyl and methoxyphenyl groups appear as distinct multiplets .
  • X-ray crystallography : Resolves planarity of the triazoloquinazoline core and intermolecular interactions (e.g., hydrogen bonds stabilizing dimers) .
  • LC-MS : Validates molecular weight (e.g., m/z = 413.91 for a related compound) and fragmentation patterns .

Q. How does the 4-methoxybenzyl substituent influence solubility and stability?

  • Methodology : LogP calculations and experimental solubility tests in polar/nonpolar solvents (e.g., DMSO, ethanol) assess hydrophobicity. The methoxy group enhances solubility via hydrogen bonding but may reduce thermal stability compared to halogenated analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Case Study : Conflicting IC₅₀ values in kinase inhibition assays may arise from assay conditions (e.g., ATP concentration) or protein conformation states. Normalize data using reference inhibitors and validate via orthogonal assays (e.g., SPR for binding affinity) .
  • Structural Insights : Compare X-ray structures of target proteins bound to analogs to identify critical interactions (e.g., π-π stacking with pyridinyl groups vs. hydrogen bonding with methoxy substituents) .

Q. How can computational modeling guide SAR studies for this compound?

  • Methodology :

  • Docking simulations : Use AutoDock Vina or Schrödinger to predict binding poses in ATP-binding pockets (e.g., EGFR kinase). Prioritize substituents with high docking scores for synthesis .
  • ADMET prediction : Tools like SwissADME assess metabolic stability and toxicity risks (e.g., CYP450 interactions linked to methoxy groups) .

Q. What experimental designs mitigate challenges in regioselective functionalization?

  • Approach :

  • Protecting groups : Temporarily block reactive sites (e.g., amine groups) during electrophilic substitutions .
  • Directed ortho-metalation : Use lithiation to control substitution patterns on the quinazoline ring .

Key Considerations for Researchers

  • Contradiction Analysis : Cross-validate conflicting bioactivity data using structural (X-ray) and biophysical (ITC, SPR) methods.
  • Advanced Synthesis : Explore photoredox catalysis for late-stage functionalization of the triazoloquinazoline core .
  • Ethical Compliance : Adhere to safety protocols for handling fluorinated intermediates (e.g., PPE for HF exposure risks) .

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